
Noprylsulfamide free acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Noprylsulfamide free acid, also known as 1-((4-(aminosulfonyl)phenyl)amino)-3-phenyl-1,3-propanedisulfonic acid, is a synthetic compound with notable antibacterial properties. It is a member of the sulfonamide class of compounds, which are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Noprylsulfamide free acid can be synthesized through the reaction of sodium bisulfite with N4-cinnamylidenesulfanilamide. The latter is prepared from cinnamic aldehyde and sulfanilamide. The reaction typically involves the following steps:
Preparation of N4-cinnamylidenesulfanilamide: This is achieved by reacting cinnamic aldehyde with sulfanilamide under controlled conditions.
Reaction with Sodium Bisulfite: The prepared N4-cinnamylidenesulfanilamide is then treated with sodium bisulfite to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
化学反应分析
Types of Reactions
Noprylsulfamide free acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
Noprylsulfamide free acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial inhibition and as a tool to understand sulfonamide resistance mechanisms.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Utilized in the production of antibacterial coatings and materials.
作用机制
The antibacterial effect of Noprylsulfamide free acid is primarily due to its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
相似化合物的比较
Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfisoxazole
Uniqueness
Compared to other sulfonamides, Noprylsulfamide free acid has a unique structure that allows for specific interactions with bacterial enzymes. Its dual sulfonic acid groups enhance its solubility and potentially its efficacy in certain applications. Additionally, its synthetic route provides a versatile platform for the development of new derivatives with improved properties.
属性
CAS 编号 |
791718-05-3 |
|---|---|
分子式 |
C15H18N2O8S3 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
1-phenyl-3-(4-sulfamoylanilino)propane-1,3-disulfonic acid |
InChI |
InChI=1S/C15H18N2O8S3/c16-26(18,19)13-8-6-12(7-9-13)17-15(28(23,24)25)10-14(27(20,21)22)11-4-2-1-3-5-11/h1-9,14-15,17H,10H2,(H2,16,18,19)(H,20,21,22)(H,23,24,25) |
InChI 键 |
FBBQBPLZWVREIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


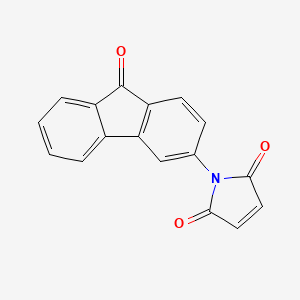
![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)
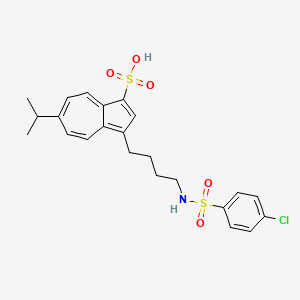
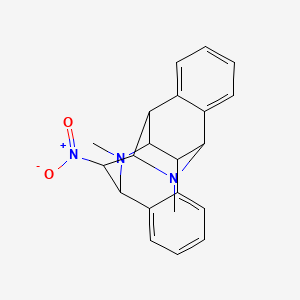
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)


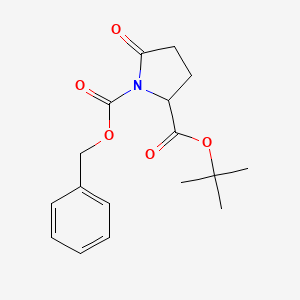
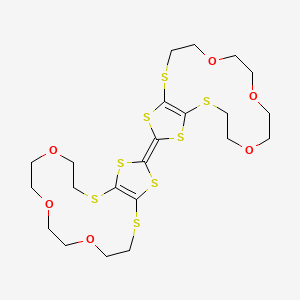

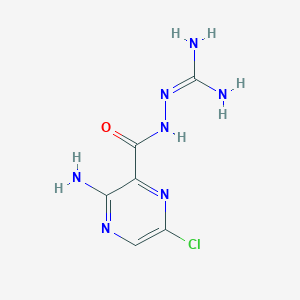
![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)

![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)
